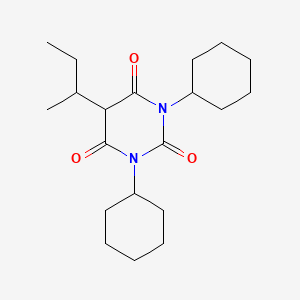![molecular formula C21H44O4 B14753227 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane CAS No. 1522-97-0](/img/structure/B14753227.png)
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane is an organic compound with the molecular formula C21H44O4. It consists of 21 carbon atoms, 44 hydrogen atoms, and 4 oxygen atoms . This compound is characterized by its multiple ether linkages, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane typically involves the reaction of butanol with a suitable alkylating agent under controlled conditions. The process may include the use of catalysts to facilitate the formation of ether bonds. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a model compound for studying the behavior of ether linkages in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, including those related to enzyme activity and membrane permeability. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can be compared with other similar compounds, such as:
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]methane: This compound has shorter alkyl chains, which may result in different physical and chemical properties.
1-[3-Ethoxy-2,2-bis(ethoxymethyl)propoxy]ethane: This compound has intermediate-length alkyl chains, providing a balance between the properties of the butoxy and methoxy derivatives.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties .
Propriétés
Numéro CAS |
1522-97-0 |
|---|---|
Formule moléculaire |
C21H44O4 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
1,3-dibutoxy-2,2-bis(butoxymethyl)propane |
InChI |
InChI=1S/C21H44O4/c1-5-9-13-22-17-21(18-23-14-10-6-2,19-24-15-11-7-3)20-25-16-12-8-4/h5-20H2,1-4H3 |
Clé InChI |
YPCIBCHBYPHQQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(COCCCC)(COCCCC)COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
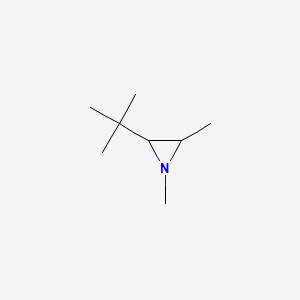
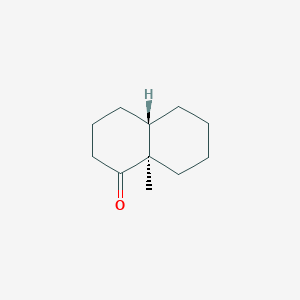
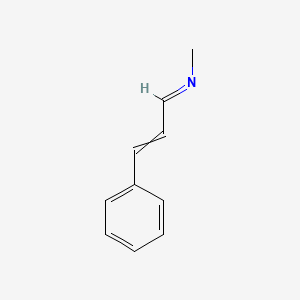
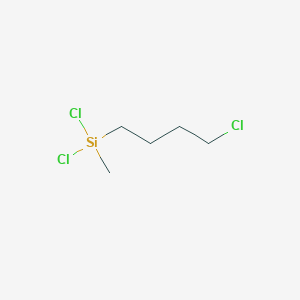
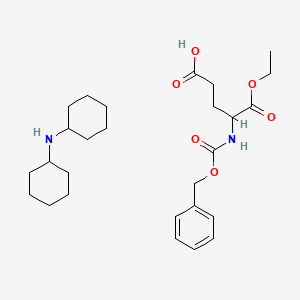
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
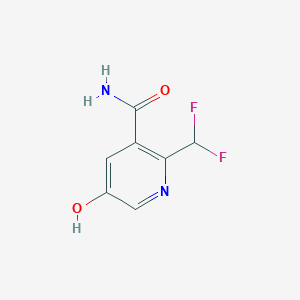
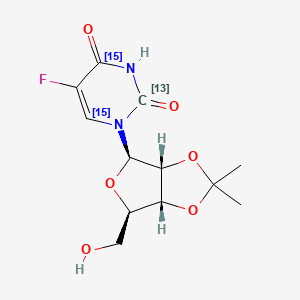
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
